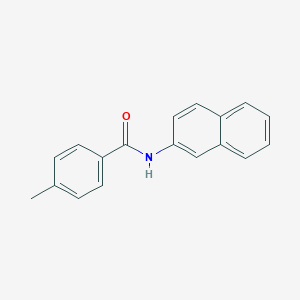

4-methyl-N-(naphthalen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-methyl-N-(naphthalen-2-yl)benzamide” is a chemical compound with the molecular formula C18H15NO . It is used in various fields of research .

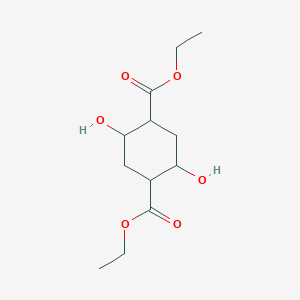

Molecular Structure Analysis

The molecular structure of “4-methyl-N-(naphthalen-2-yl)benzamide” can be analyzed using various spectroscopic techniques . The central amide group is tilted at an angle to the benzoyl ring, and the benzoyl and aniline rings form a dihedral angle .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-N-(naphthalen-2-yl)benzamide” include a molecular weight of 261.3 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, and Covalently-Bonded Unit Count can also be determined .Aplicaciones Científicas De Investigación

Medicine: Potential Therapeutic Agent

4-methyl-N-(naphthalen-2-yl)benzamide has been explored for its potential therapeutic properties. While specific data on its medicinal applications are not readily available, compounds with similar structures have been evaluated for their antibacterial activities . This suggests that 4-methyl-N-(naphthalen-2-yl)benzamide could be investigated for its efficacy in treating bacterial infections or as a lead compound for drug development.

Agriculture: Pesticide Development

In agriculture, the antibacterial properties of compounds like 4-methyl-N-(naphthalen-2-yl)benzamide could be utilized in the development of new pesticides. The ability to inhibit bacterial growth can protect crops from bacterial diseases, potentially increasing yield and reducing crop loss .

Material Science: Advanced Material Synthesis

The structural characteristics of 4-methyl-N-(naphthalen-2-yl)benzamide make it a candidate for the synthesis of advanced materials. Its molecular framework could be used to create novel polymers or coatings with specific properties, such as increased durability or chemical resistance .

Environmental Science: Pollution Remediation

Compounds with benzamide moieties have been studied for their role in environmental remediation. 4-methyl-N-(naphthalen-2-yl)benzamide could be part of research efforts to develop materials that help in the adsorption and breakdown of pollutants, contributing to cleaner water and soil.

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 4-methyl-N-(naphthalen-2-yl)benzamide might be used as a standard or reagent in various chemical analyses. Its well-defined structure allows for its use in calibrating instruments or as a reference compound in the quantification of other substances .

Pharmacology: Drug Design

The pharmacological potential of 4-methyl-N-(naphthalen-2-yl)benzamide lies in its structural features, which could interact with biological targets. Research in this area could lead to the design of new drugs that modulate specific receptors or enzymes within the body .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, researchers could explore 4-methyl-N-(naphthalen-2-yl)benzamide as an enzyme inhibitor. Its ability to mimic certain substrates or bind to active sites can provide insights into enzyme mechanisms and aid in the development of inhibitors for therapeutic use .

Industrial Applications: Chemical Manufacturing

Finally, in industrial applications, this compound could be used as an intermediate in the synthesis of more complex chemicals. Its benzamide group is a versatile moiety that can undergo various chemical reactions, making it valuable in the manufacturing of dyes, resins, or other industrial chemicals .

Mecanismo De Acción

Target of Action

Benzamide analogues have been reported to act as allosteric activators of human glucokinase (gk) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes .

Mode of Action

It can be inferred from the benzamide analogues that these compounds may interact with the allosteric site of gk, leading to an increase in the catalytic action of gk .

Biochemical Pathways

The activation of gk can lead to an increase in the conversion of glucose to glucose-6-phosphate . This process is a crucial step in glycolysis and glycogenesis, suggesting that the compound may influence these metabolic pathways.

Result of Action

Based on the potential activation of gk, it can be inferred that the compound may influence glucose metabolism, potentially leading to hypoglycemic effects .

Propiedades

IUPAC Name |

4-methyl-N-naphthalen-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-13-6-8-15(9-7-13)18(20)19-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTISAXDTGNCMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355270 |

Source

|

| Record name | 4-methyl-N-(naphthalen-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644493 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-methyl-N-(naphthalen-2-yl)benzamide | |

CAS RN |

84647-12-1 |

Source

|

| Record name | 4-methyl-N-(naphthalen-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)